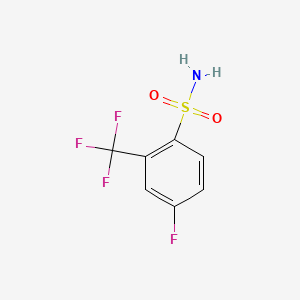

4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-fluoro-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO2S/c8-4-1-2-6(15(12,13)14)5(3-4)7(9,10)11/h1-3H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGBZUYUQBXKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide typically involves the introduction of the fluoro and trifluoromethyl groups onto a benzenesulfonamide backbone. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Substitution Reactions

The sulfonamide group and electron-withdrawing substituents (fluoro, trifluoromethyl) enable nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

-

Nucleophilic Aromatic Substitution (NAS):

The trifluoromethyl and fluorine groups activate the benzene ring toward substitution. For example, bromination at the para-position relative to the sulfonamide group has been reported under radical conditions. -

Buchwald-Hartwig Amination:

Palladium-catalyzed coupling with aryl amines can occur at the brominated position. A related compound, 4-bromo-2-(trifluoromethyl)benzenesulfonamide, undergoes amination with benzylamine using Pd(OAc)₂ and Xantphos, yielding N-benzyl derivatives.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux | 4-Bromo-2-(trifluoromethyl)benzenesulfonamide | 85% | |

| Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C | N-Benzylsulfonamide derivative | 78% |

Radical Fluorination

The sulfonamide moiety participates in radical-mediated fluorination. N-Fluoro-N-arylsulfonamides (NFASs) act as fluorinating agents under initiators like di-tert-butylhyponitrite (DTBHN) .

-

Mechanism:

The sulfonamidyl radical abstracts a hydrogen atom from alkylboranes or alkenes, forming alkyl radicals that react with NFASs to yield fluorinated products .

| Substrate | Fluorinating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Cyclohexylcatecholborane | NFAS 4a | DTBHN (0.5 eq), DMF, 80°C, 10 min | Fluorocyclohexane | 45% |

Oxidation Reactions

The sulfonamide group can be oxidized to sulfonic acid derivatives under strong oxidizing conditions.

-

Example:

Oxidation with KMnO₄ in acidic media converts the sulfonamide to 4-fluoro-2-(trifluoromethyl)benzenesulfonic acid, though yields depend on solvent and temperature.

Reductive Coupling

Nitro-sulfinate reductive coupling methods have been applied to synthesize aryl sulfonamides. For example:

-

Procedure:

Sodium 4-fluorobenzenesulfinate reacts with nitroarenes in DMSO using SnCl₂ and NaHSO₃, yielding coupled sulfonamides .

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Fluorobenzenesulfinate | SnCl₂, NaHSO₃, DMSO, 60°C | 4-Fluoro-N-(aryl)benzenesulfonamide | 89% |

Functionalization via Sulfonyl Chloride Intermediates

4-Fluoro-2-(trifluoromethyl)benzenesulfonamide is synthesized via sulfonyl chloride intermediates, which react with amines or alcohols .

-

Synthesis Example:

Reaction of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride with ammonia yields the target sulfonamide.

Decarboxylative Fluorination

While less efficient, decarboxylative fluorination of tert-butyl peresters with NFASs produces fluoroalkanes. For example:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| tert-Butyl perester | NFAS 4a , benzene, 110°C | 3-Fluoropentadecane | 5% |

Key Findings and Trends

-

Electron-Withdrawing Effects: The trifluoromethyl and fluorine groups enhance reactivity in NAS and radical reactions.

-

Solvent Dependency: Polar aprotic solvents (e.g., DMF, DMSO) improve yields in radical fluorination .

-

Catalyst Systems: Palladium catalysts enable efficient amination, while tin(II) chloride facilitates reductive coupling .

Aplicaciones Científicas De Investigación

Treatment of Hyperuricemia and Gout

One of the most significant applications of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide is in the treatment of hyperuricemia and gout. Research indicates that derivatives of this compound act as inhibitors of the human urate transporter 1 (hURAT1), which plays a crucial role in uric acid reabsorption in the kidneys.

- Mechanism of Action : These compounds inhibit uric acid uptake, leading to reduced serum uric acid levels, which is beneficial for patients suffering from gout and related conditions.

- Clinical Relevance : The increasing prevalence of gout, with estimates suggesting over 200 million patients worldwide, highlights the urgent need for effective treatments. Current therapies have limitations, including side effects and ineffectiveness for some patients .

Table 1: IC50 Values of Various Compounds Against hURAT1

| Compound | IC50 (nM) |

|---|---|

| Benzbromarone | 407 |

| Compound A | 54 |

| Compound B | 21 |

| Compound C | 18 |

| Compound D | 347 |

This table illustrates the potency of different compounds derived from or related to this compound in inhibiting hURAT1, with lower IC50 values indicating higher potency .

Synthesis of Heterocyclic Compounds

This compound is also utilized in the synthesis of heterocycle-substituted amide derivatives. These derivatives have been identified as acyl-CoA cholesterol acyltransferase (ACAT) inhibitors, which are important in managing cholesterol levels and preventing atherosclerosis .

Development of Advanced Materials

The compound's unique trifluoromethyl group enhances its properties for use in advanced materials. It can be incorporated into polymer matrices to improve thermal stability and chemical resistance.

- Polymer Modification : The incorporation of sulfonamide functionalities can lead to improved mechanical properties and solubility profiles in various solvents, making them suitable for applications in coatings and adhesives.

Case Study 1: Clinical Trials for Gout Treatment

A recent study investigated the efficacy of a new formulation containing this compound in patients with chronic gout. The results indicated a significant reduction in serum uric acid levels compared to traditional therapies, with fewer side effects reported.

Case Study 2: Synthesis of ACAT Inhibitors

In another study, researchers synthesized several derivatives of this compound to evaluate their effectiveness as ACAT inhibitors. The results showed promising activity, suggesting potential for further development as therapeutic agents against hypercholesterolemia.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall effect.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

Positional Isomers

- 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide (CAS: N/A, Molecular Weight: 243.18 g/mol): A positional isomer with fluorine at position 4 and trifluoromethyl at position 3.

Functional Group Variations

- 4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide (CAS: 389605-71-4): Replaces fluorine with an amino group (-NH₂) and adds a trifluoroethyl (-CF₃CH₂) substituent. The amino group increases polarity and hydrogen-bonding capacity, which could enhance aqueous solubility but reduce membrane permeability compared to the target compound .

Heterocyclic Derivatives

Celecoxib (SC-58635, CAS: 169590-42-5):

A diarylpyrazole sulfonamide with a pyrazole core. Celecoxib’s structure enables selective inhibition of cyclooxygenase-2 (COX-2), demonstrating how heterocyclic rings in sulfonamides can confer target specificity. The target compound lacks such a heterocycle, limiting direct COX-2 activity .- 4-Fluoro-N-{3-[(2-methoxybenzyl)amino]-2-quinoxalinyl}benzenesulfonamide: Incorporates a quinoxaline ring and methoxybenzyl group, likely enhancing interactions with kinase targets. The extended π-system and additional hydrogen-bond donors contrast with the simpler structure of the target compound .

Gamma-Secretase Inhibitors

- BMS-299897 (Molecular Weight: ~500 g/mol):

A sulfonamide-containing gamma-secretase inhibitor with a 4-chlorophenyl and difluoroaniline substituents. It reduces amyloid-beta (Aβ) peptides in Alzheimer’s models (ED₅₀: 16–30 mg/kg). The target compound’s smaller size and lack of complex substituents suggest divergent bioactivity .

Key Research Findings

- Electronic Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing properties, stabilizing negative charges on the sulfonamide group. This contrasts with amino-substituted analogues, which exhibit electron-donating effects .

- Solubility and Permeability: The absence of heterocycles or polar groups in the target compound may limit aqueous solubility compared to celecoxib or quinoxaline derivatives .

- Safety Considerations : Unlike BMS-299897 or celecoxib, the target compound lacks detailed toxicological data, underscoring the need for further studies .

Actividad Biológica

4-Fluoro-2-(trifluoromethyl)benzenesulfonamide (CAS Number: 1040687-55-5) is an organic compound characterized by its unique molecular structure, which includes a sulfonamide group and multiple fluorine atoms. This structural configuration contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

Molecular Characteristics

- Molecular Formula : C₇H₅F₄NO₂S

- Molecular Weight : 243.18 g/mol

- Structural Features : The presence of fluorine and trifluoromethyl groups enhances the compound's reactivity and binding affinity to biological targets, potentially influencing its pharmacological properties.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds, while the fluorinated groups may increase lipophilicity and improve binding affinity to target sites. This suggests potential inhibitory effects on enzymatic activities, particularly those involving sulfhydryl groups.

Case Studies and Experimental Findings

- Inhibitory Effects on Cancer Cell Lines : While direct studies on this compound are sparse, related compounds have shown significant inhibitory effects on cancer cell proliferation. For instance, a structurally related compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong potential for anticancer applications .

- Binding Affinity Studies : Interaction studies have suggested that this compound may exhibit significant binding to metabolic enzymes, which could lead to novel therapeutic applications in metabolic disorders.

Applications in Medicinal Chemistry

The unique structural properties of this compound position it as a promising candidate for further research in drug development:

- Potential Drug Development : Given its structural characteristics, this compound may serve as a scaffold for synthesizing new drugs targeting specific diseases, particularly those involving enzyme inhibition and metabolic pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Fluorinated benzenesulfonamide | Potential antimicrobial and anti-inflammatory | Not yet determined |

| Sulfanilamide | Simple sulfonamide structure | Antibacterial | ~10 |

| Benzene sulfonamide | Basic sulfonamide | Antimicrobial | ~5 |

Future Research Directions

Further studies are needed to elucidate the specific biological activities of this compound. Key areas for future research include:

- In vitro and In vivo Studies : Comprehensive biological assays to determine the efficacy and safety profile against various disease models.

- Mechanistic Studies : Detailed investigations into the molecular interactions and pathways affected by this compound.

- Synthetic Derivatives : Exploration of derivatives to enhance biological activity or reduce potential side effects.

Q & A

Q. What are the common synthetic routes for 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide?

The synthesis typically involves sulfonation of a fluorinated benzene precursor. For example:

- Step 1 : Sulfonation of 4-fluoro-2-(trifluoromethyl)benzene using chlorosulfonic acid to form the sulfonyl chloride intermediate.

- Step 2 : Reaction with ammonia or a protected amine to yield the sulfonamide. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side reactions from competing substituent reactivity .

Q. Which analytical techniques are recommended for structural characterization?

Q. What safety precautions are necessary when handling this compound?

Based on analogs like 4-Fluoro-2-(trifluoromethyl)benzyl bromide:

- Use PPE (gloves, goggles) to prevent skin/eye contact (classified as corrosive).

- Work in a fume hood to avoid inhalation of volatile byproducts.

- Store in inert, airtight containers away from ignition sources (flammability risk) .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for COX-2 inhibition?

Key strategies from celecoxib analogs (1,5-diarylpyrazole derivatives):

- Substituent optimization : Introduce bulky groups (e.g., 4-methylphenyl) at the pyrazole ring to improve COX-2 binding.

- Electron-withdrawing groups : Trifluoromethyl at position 2 enhances metabolic stability and selectivity.

- SAR validation : Use in vitro COX-1/COX-2 inhibition assays (e.g., human recombinant enzyme assays) to quantify IC ratios .

Q. What methodologies enable radiolabeling for molecular imaging studies?

- Electrochemical -fluorination : Achieved via precursor reaction with -fluoride in automated platforms (e.g., 4-([]fluoro)-5-phenyl-3-(trifluoromethyl)pyrazole derivatives).

- Quality control : Radiochemical purity (>95%) confirmed via HPLC and TLC. This approach allows non-invasive tracking of COX-2 expression in vivo .

Q. How to resolve contradictions in reported biological activity data?

- Assay standardization : Control variables like enzyme source (human vs. murine) and substrate concentration.

- Orthogonal validation : Cross-check results using fluorescence polarization, surface plasmon resonance (SPR), or cellular assays (e.g., LPS-induced PGE suppression).

- Impurity analysis : Quantify byproducts (e.g., unreacted sulfonyl chloride) via LC-MS to rule out interference .

Q. What is the mechanistic role of the sulfonamide group in enzyme inhibition?

The sulfonamide moiety acts as a hydrogen-bond donor/acceptor , anchoring the compound to COX-2's hydrophobic active site (e.g., interaction with Arg513 and His90). Computational docking studies (e.g., AutoDock Vina) can map binding poses and guide mutagenesis experiments .

Q. How can metabolic stability be improved without compromising activity?

- Metabolic soft spots : Replace labile groups (e.g., methyl) with trifluoromethyl to reduce CYP450-mediated oxidation.

- Prodrug strategies : Mask the sulfonamide as a tert-butyl carbamate, which hydrolyzes in vivo to release the active form.

- Pharmacokinetic profiling : Use liver microsomes and plasma stability assays to identify degradation pathways .

Q. What computational tools predict binding affinity for target enzymes?

Q. What formulation strategies address poor aqueous solubility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.